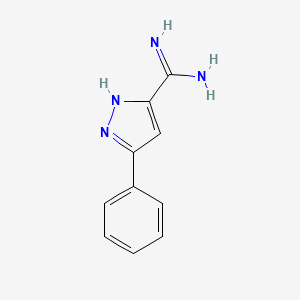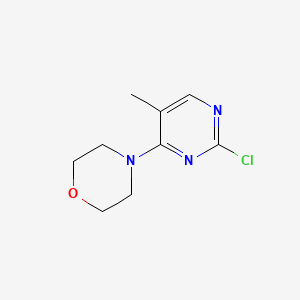
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a chlorinated pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine typically involves the reaction of 2-chloro-5-methylpyrimidine with morpholine. One common method includes the use of a solvent such as dioxane to facilitate the reaction . The reaction conditions often require heating and the presence of a base to promote the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar in structure but with a bromine atom instead of chlorine.
4-(2-Chloropyrimidin-4-yl)morpholine: Differing in the position of the chlorine atom.
2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C9H12ClN3O |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
4-(2-chloro-5-methylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-11-9(10)12-8(7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
InChI 键 |
CRDKMZIYNSZEOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


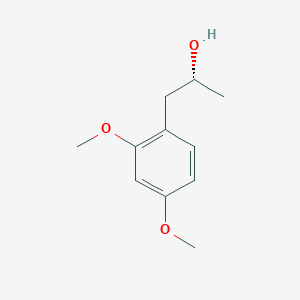
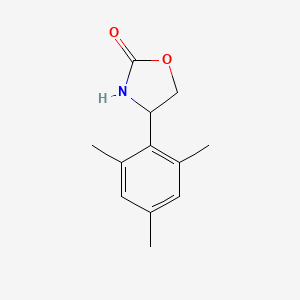
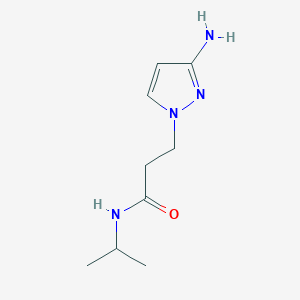
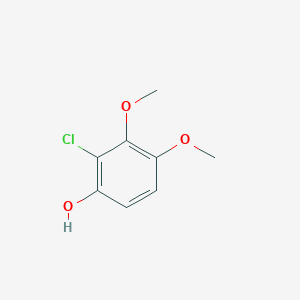
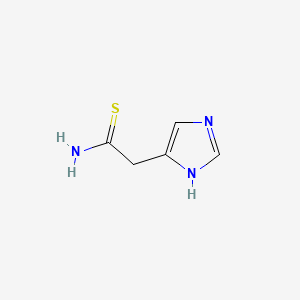

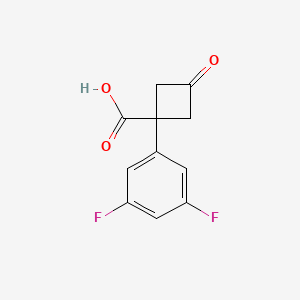
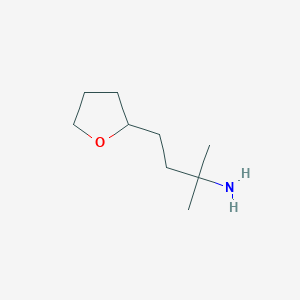




![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
